molecular formula C16H12Cl2O3 B2990470 2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid CAS No. 338964-83-3

2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid

Cat. No.: B2990470
CAS No.: 338964-83-3
M. Wt: 323.17
InChI Key: WOFXQNKQYCNGNM-UHFFFAOYSA-N
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Description

The compound “2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a ketone group (C=O), and a phenyl group (C6H5). The presence of 2,3-dichlorophenyl indicates that it has a phenyl ring with chlorine atoms at the 2nd and 3rd positions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl rings, the dichloro group, the ketone group, and the carboxylic acid group would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid and ketone groups are often reactive, participating in various chemical reactions. The dichlorophenyl group might also undergo reactions, particularly substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Advanced Oxidation Processes

The study by Bokare and Choi (2011) discusses the oxidative degradation of aqueous organic pollutants using a Cr(III)/Cr(VI) redox cycle, which could potentially relate to the environmental processing or degradation mechanisms for similar compounds like "2-(2,3-Dichlorophenyl)-4-oxo-4-phenylbutanoic acid" (Bokare & Choi, 2011).

Synthesis of Aminobutyric Acids

Vasil'eva et al. (2016) describe the synthesis of 3,4-disubstituted aminobutyric acids, which are relevant due to the structural similarities and potential pharmacological applications of related compounds (Vasil'eva et al., 2016).

Asymmetric Hydrogenation

Zhu et al. (2010) achieved direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, which could offer methods for synthesizing enantiomerically pure derivatives of similar structures (Zhu et al., 2010).

Tetrazole-Containing Derivatives

Putis et al. (2008) explored the preparation of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, indicating chemical modification strategies that could be applicable to related chemical structures (Putis et al., 2008).

Synthesis and Structure of Copper (II) Complex

Landry, Turnbull, and Twamley (2007) reported on the synthesis and structure of a novel copper (II) nitrate complex of 2,4-dioxo-4-phenylbutanoic acid, illustrating the potential for forming metal complexes with related compounds (Landry et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical compound, its mechanism of action would be related to how it interacts with biological systems or targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include exploring its potential uses, studying its reactivity, or investigating its mechanism of action. It could also involve developing more efficient synthesis methods .

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-4-oxo-4-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c17-13-8-4-7-11(15(13)18)12(16(20)21)9-14(19)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFXQNKQYCNGNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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